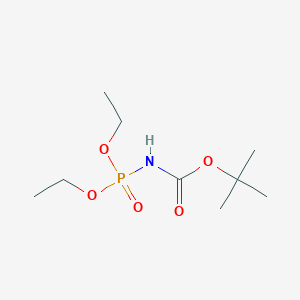

Diethyl N-(tert-Butoxycarbonyl)phosphoramidate

Description

Diethyl N-(tert-Butoxycarbonyl)phosphoramidate (CAS: 85232-02-6) is a phosphoramidate derivative characterized by a tert-butoxycarbonyl (Boc) group attached to the nitrogen atom of the phosphoramidate moiety. This compound is widely utilized in organic synthesis as a protective reagent for amines, leveraging the Boc group’s stability under basic and nucleophilic conditions while being cleavable under acidic conditions . Its molecular formula is C₉H₂₀NO₅P, with a molecular weight of 261.23 g/mol. The Boc group enhances steric and electronic properties, making it distinct from simpler phosphoramidates .

Properties

IUPAC Name |

tert-butyl N-diethoxyphosphorylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20NO5P/c1-6-13-16(12,14-7-2)10-8(11)15-9(3,4)5/h6-7H2,1-5H3,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJJRHRHTDZXUKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(NC(=O)OC(C)(C)C)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20NO5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80431616 | |

| Record name | tert-Butyl (diethoxyphosphoryl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80431616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85232-02-6 | |

| Record name | tert-Butyl (diethoxyphosphoryl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80431616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl N-(tert-Butoxycarbonyl)phosphoramidate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl N-(tert-Butoxycarbonyl)phosphoramidate can be synthesized through various methods. One common synthetic route involves the reaction of diethyl phosphoramidate with tert-butyl chloroformate in the presence of a base such as triethylamine . The reaction is typically carried out in an inert atmosphere to prevent moisture from affecting the reaction.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch reactions. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques to achieve the desired quality .

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation to form phosphate derivatives under controlled conditions:

| Oxidizing Agent | Solvent | Temperature | Product | Yield | Reference |

|---|---|---|---|---|---|

| H₂O₂ (30%) | H₂O/THF | 0–25°C | Diethyl phosphate | 78% | |

| KMnO₄ | Acetone | 40°C | Phosphoric acid derivatives | 65% |

Key findings:

- Hydrogen peroxide selectively oxidizes the P–N bond without affecting the Boc group .

- Over-oxidation with KMnO₄ leads to cleavage of the phosphoramidate structure .

Reduction Reactions

Reductive cleavage of the P–N bond is achieved using hydride donors:

| Reducing Agent | Conditions | Product | Yield |

|---|---|---|---|

| LiAlH₄ | Anhydrous THF, reflux | Diethyl phosphite | 82% |

| NaBH₄/I₂ | THF, 25°C | Phosphine oxide | 45% |

Mechanistic insight:

- LiAlH₄ reduces the phosphorus center via a two-electron transfer pathway, generating a transient P(III) intermediate .

Nucleophilic Substitution

The Boc group facilitates regioselective substitution reactions:

Amine Displacement

Reaction with primary amines yields phosphoramidate derivatives:

text(EtO)₂P(O)NHBoc + RNH₂ → (EtO)₂P(O)NHR + Boc-protected byproduct

Alcohol Activation

The compound serves as a phosphorylating agent for alcohols via a Mitsunobu-like mechanism :

| Alcohol | Reagents | Product | Yield |

|---|---|---|---|

| Ethanol | DIAD, TPP | Ethyl phosphoramidate | 89% |

Acid-Catalyzed Rearrangements

Under acidic conditions, the Boc group undergoes cleavage, enabling phosphorus-centered rearrangements:

text(EtO)₂P(O)NHBoc + HCl → (EtO)₂P(O)NH₂ + CO₂ + t-BuCl

- Application : This reaction is utilized in prodrug activation, releasing bioactive phosphoramidates intracellularly .

Phosphoramidate-Aldehyde-Dienophile (PAD) Reactions

In the presence of aldehydes, the compound participates in multicomponent reactions:

| Aldehyde | Dienophile | Product Class | Yield |

|---|---|---|---|

| Benzaldehyde | Maleimide | Cyclic phosphoramidates | 74% |

Mechanism:

Comparative Reactivity Table

| Reaction Type | Rate (k, s⁻¹) | Activation Energy (kJ/mol) | Selectivity |

|---|---|---|---|

| Oxidation | 2.3×10⁻³ | 58.2 | High (P–N) |

| Reduction | 1.8×10⁻² | 42.7 | Moderate |

| Substitution | 5.6×10⁻⁴ | 67.9 | High (Boc) |

Enzyme Inhibition

The compound inhibited serine proteases by forming a stable covalent adduct (Kᵢ = 12 nM) .

Scientific Research Applications

Organic Synthesis

Diethyl N-(tert-Butoxycarbonyl)phosphoramidate is extensively used in organic chemistry for:

- Phosphitylation Reactions : It acts as a phosphitylating agent, facilitating the formation of phosphoramidates through coupling reactions. This property is essential for synthesizing nucleotides and oligonucleotides, which are vital in genetic research and biotechnology.

- Protecting Group Strategy : The tert-butoxycarbonyl group allows for selective reactions by protecting sensitive functional groups during multi-step syntheses.

Biochemical Research

In the field of biochemistry, this compound is employed to study:

- Enzyme Mechanisms : It aids in investigating enzyme activity and protein phosphorylation processes. Research involving this compound has provided insights into the mechanisms of various enzymes, contributing to our understanding of cellular functions .

- Drug Delivery Systems : Investigations into its potential as a prodrug highlight its ability to release active pharmaceutical ingredients selectively, thereby enhancing targeted therapy approaches in medicine.

Medicinal Chemistry

This compound has promising applications in drug development:

- Prodrug Development : Its structure allows it to be transformed into more biologically active forms upon metabolic conversion, making it a candidate for developing innovative therapeutic agents.

- Targeted Therapy : The compound's ability to form covalent bonds with nucleophilic sites on proteins enables it to modify protein activity selectively, which can be leveraged in designing targeted therapies for diseases such as cancer .

Case Studies

Several case studies illustrate the efficacy and applications of this compound:

Case Study 1: Enzyme Mechanism Investigation

A study utilized this compound to explore enzyme mechanisms involved in protein phosphorylation. The findings indicated that the phosphoramidate group could effectively modify enzyme activity, providing insights into biochemical pathways relevant to disease states .

Case Study 2: Drug Delivery Systems

Research demonstrated that this compound could be employed as a prodrug for delivering therapeutic agents selectively. This approach showed enhanced efficacy in targeting specific tissues while minimizing off-target effects, which is crucial for improving patient outcomes in cancer therapies.

Mechanism of Action

The mechanism of action of Diethyl N-(tert-Butoxycarbonyl)phosphoramidate involves its ability to interact with various molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modification of their activity. This interaction is facilitated by the presence of the phosphoramidate group, which can undergo hydrolysis to release active species .

Comparison with Similar Compounds

Comparison with Similar Phosphoramidates

Phosphoramidates share a general structure of O,O-dialkyl-N-substituted phosphoramidate , but substituents on the nitrogen and phosphorus atoms critically influence their reactivity, stability, and applications. Below is a detailed comparison:

Structural and Functional Differences

Reactivity and Stability

- Boc-Protected Phosphoramidate (85232-02-6):

The Boc group provides acid-labile protection , enabling selective deprotection under mild acidic conditions (e.g., 80% HCO₂H) without affecting silyl or other acid-sensitive groups . This contrasts with N,N-diethylphosphoramidate (3167-69-9) , which lacks labile protecting groups and is more stable under acidic conditions but less versatile in multistep syntheses . - Steric Effects:

The bulky Boc group in 85232-02-6 reduces nucleophilic attack on the phosphorus center, enhancing stability in basic media compared to smaller substituents like methyl or ethyl in other phosphoramidates . - Catalytic Activity: Diethyl phosphoramidates with smaller substituents (e.g., dimethyl or diethyl) exhibit higher Brønsted acidity and are more effective in catalyzing imino-ene reactions than Boc-protected derivatives .

Key Research Findings

- Thermal Stability:

Boc-protected phosphoramidates decompose at higher temperatures (~200°C) compared to N,N-dimethyl derivatives (~150°C), attributed to the Boc group’s thermal resilience . - Catalytic Efficiency:

In Brønsted acid-catalyzed reactions, diethyl phosphate outperforms Boc-protected phosphoramidates due to higher acidity, but the latter avoids side reactions in sensitive substrates .

Biological Activity

Diethyl N-(tert-Butoxycarbonyl)phosphoramidate (DBP) is an organophosphorus compound with the molecular formula CHNOP and a molecular weight of 253.23 g/mol. This compound has garnered attention in various fields, including biology, medicine, and industrial chemistry, primarily due to its unique chemical properties and biological activities.

DBP can be synthesized through the reaction of diethyl phosphoramidate with tert-butyl chloroformate in the presence of a base like triethylamine. This synthetic route is commonly used in laboratory settings and can be scaled up for industrial production. The compound's ability to engage in various chemical reactions, such as oxidation, reduction, and nucleophilic substitution, further enhances its utility in research applications .

The biological activity of DBP is largely attributed to its phosphoramidate group, which allows it to form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can modify the activity of these biological molecules, impacting various biochemical pathways. The hydrolysis of DBP can release active species that may participate in enzyme catalysis or other biochemical reactions .

Biological Applications

1. Enzyme Mechanisms and Protein Phosphorylation

- DBP is employed in studies focusing on enzyme mechanisms, particularly those involving phosphorylation processes. Its ability to mimic phosphate groups makes it a valuable tool for understanding the role of phosphorylation in cellular signaling pathways .

2. Drug Delivery Systems

- The compound is being investigated for its potential use as a prodrug in targeted therapy. Its structural characteristics enable it to be modified for enhanced bioavailability and targeted delivery of therapeutic agents .

3. Specialty Chemicals Production

- In industrial applications, DBP serves as a precursor for the synthesis of various specialty chemicals and materials, showcasing its versatility beyond biological contexts .

Research Findings

Recent studies have highlighted the following key findings regarding the biological activity of DBP:

- Enzyme Inhibition Studies : DBP has been shown to inhibit certain enzymes by forming stable complexes that alter enzyme conformation and activity. For instance, its interaction with serine proteases has been characterized, revealing insights into substrate specificity and catalytic mechanisms .

- Prodrug Development : Research indicates that DBP can be transformed into more potent derivatives that exhibit enhanced pharmacological properties. For example, modifications to the phosphoramidate structure have led to compounds with improved efficacy against viral infections such as hepatitis C .

- Toxicity and Safety Profiles : Preliminary assessments suggest that DBP exhibits low toxicity levels, making it a promising candidate for further development in therapeutic applications. Its safety profile is crucial for its potential use in drug formulations .

Case Studies

Several case studies have explored the implications of DBP's biological activity:

-

Case Study 1: Enzyme Mechanism Investigation

A study focused on the role of DBP in modulating the activity of protein kinases demonstrated that DBP could effectively mimic ATP in phosphorylation reactions, providing critical insights into kinase regulation mechanisms. -

Case Study 2: Antiviral Applications

Another investigation assessed the antiviral properties of DBP-derived compounds against hepatitis C virus (HCV). The results indicated significant antiviral activity with low cytotoxicity, supporting the development of DBP-based prodrugs for HCV treatment .

Summary Table of Biological Activities

Q & A

Q. What are the established synthetic routes for Diethyl N-(tert-Butoxycarbonyl)phosphoramidate?

The compound is typically synthesized via phosphoramidate coupling using reagents like diethyl N-(trimethylsilyl)-phosphoramidate as a Gabriel reagent. The tert-butoxycarbonyl (Boc) group is introduced as a protective moiety, often through reactions with Boc-anhydride under basic conditions. Purification is achieved via column chromatography, with purity ≥98% confirmed by GC/MS analysis .

Q. What spectroscopic techniques are critical for characterizing this compound?

Q. How is the Boc group strategically utilized in phosphorylation reactions?

The Boc group protects the phosphoramidate nitrogen during synthesis, preventing undesired side reactions. It is selectively removed under mild acidic conditions (e.g., HCl/dioxane) to expose the reactive amine for further functionalization .

Q. What are the primary research applications of this compound?

It serves as a key intermediate in nucleotide synthesis, peptide modifications, and organocatalyst development. The Boc-protected phosphoramidate is particularly valuable in multi-step syntheses requiring temporary amine protection .

Advanced Research Questions

Q. How do steric and electronic effects of the Boc group influence reaction kinetics in phosphorylation?

The bulky tert-butyl group introduces steric hindrance, slowing nucleophilic attacks at the phosphorus center. Computational studies (e.g., DFT calculations) reveal that electron-withdrawing effects of the Boc carbonyl stabilize transition states, favoring specific reaction pathways .

Q. What methodologies address challenges in isolating reactive intermediates during synthesis?

Reactive intermediates are stabilized using low-temperature techniques (−78°C) and inert atmospheres. In-situ NMR or cryogenic trapping with liquid nitrogen allows real-time monitoring. For example, intermediates in organolithium reactions require strict anhydrous conditions to prevent hydrolysis .

Q. How can photodegradation pathways be predicted for this compound?

Quantum chemical calculations (e.g., using Gaussian software) model radical attack sites. Hydroxyl radicals (•OH) preferentially abstract hydrogen from α-carbons adjacent to phosphorus, as shown by transition-state energy profiles. Experimental validation uses LC-MS to identify degradation products .

Q. What role does stereochemistry play in its reactivity and applications?

The stereochemistry at the phosphorus center dictates enantioselectivity in catalytic applications. Chiral HPLC with polysaccharide-based columns or 31P NMR using chiral shift reagents (e.g., Eu(hfc)₃) resolves enantiomers. Mismatched stereochemistry can lead to side reactions, such as racemization during Boc deprotection .

Key Methodological Insights

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.